2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid
Description
2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core substituted at position 8 with a pyridin-3-yl group and at position 1 with an acetic acid moiety.
Structure
3D Structure
Properties
Molecular Formula |
C12H9N5O3 |
|---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
2-(4-oxo-2-pyridin-3-ylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetic acid |
InChI |
InChI=1S/C12H9N5O3/c18-11(19)6-16-12(20)10-4-9(15-17(10)7-14-16)8-2-1-3-13-5-8/h1-5,7H,6H2,(H,18,19) |
InChI Key |
DBGOOHHTVSRZAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions for Core Formation
The pyrazolo[1,5-d]triazin core is typically synthesized via cyclization of hydrazine derivatives with appropriate electrophiles. For example, oxidative cyclization of hydrazones with oxidants like calcium hypochlorite (Ca(OCl)₂) or molecular oxygen (O₂) yields the triazine ring.
Example from Literature :
In a study on pyrazolo-triazine derivatives, hydrazones were cyclized using Ca(OCl)₂/Al₂O₃ to form fused pyrazolo-triazine rings. This method achieved high yields (up to 90%) under mild conditions.
Reaction Conditions :
Cross-Coupling and Substitution
The pyridin-3-yl substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions. Suzuki-Miyaura couplings or Ullmann-type reactions are common, though specific examples for this compound are limited.
General Approach :
-
Halogenation : Introduce a halogen (e.g., Cl) at the 8-position of the triazine core.
-
Coupling : React with a pyridin-3-yl boronic acid under palladium catalysis.
Acetic Acid Functionalization
The acetic acid moiety is typically appended via ester hydrolysis or nucleophilic acyl substitution. For example, ethyl acetoacetate derivatives undergo hydrolysis to yield the carboxylic acid group.
Example from Literature :
Ethyl acetoacetate reacted with N-amino-2-iminopyridines under O₂ and acetic acid to form pyrazolo[1,5-a]pyridines, which can be hydrolyzed to introduce the acetic acid group.
Reaction Optimization and Conditions
Solvent and Catalyst Selection
Solvent choice significantly impacts reaction efficiency. Ethanol is preferred for cyclization reactions due to its high boiling point and compatibility with O₂ atmospheres. Acetic acid acts as both a solvent and catalyst in cross-dehydrogenative coupling (CDC) reactions.
Table 1: Solvent Optimization for CDC Reactions
Temperature and Atmosphere Control
High temperatures (130°C) and O₂ atmospheres enhance reaction rates and selectivity. For example, CDC reactions under O₂ at 130°C achieved 94% yield, surpassing air or inert atmospheres.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs with different functional groups.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₂H₉N₅O₃
- Molecular Weight : 271.23 g/mol
- Functional Groups : Contains a carboxylic acid group (-COOH), which is crucial for its biological interactions.
Reactivity
The compound exhibits nucleophilic substitution and cyclization reactions typical of pyrazole derivatives. These reactions can be optimized using various catalysts or solvents to enhance yield and selectivity in synthetic processes .
Medicinal Chemistry
Biological Activities : Preliminary studies suggest that 2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid may serve as a lead compound for drug development due to its potential interactions with key molecular pathways involved in cancer progression and inflammation .
Case Studies
- Cancer Research : Initial investigations indicate that this compound may inhibit specific enzymes involved in tumor growth. In vitro studies demonstrate its ability to reduce cell proliferation in various cancer cell lines .
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses by interacting with cytokine signaling pathways, suggesting possible applications in treating inflammatory diseases .
Interaction Studies
Research has focused on the binding affinity of this compound with various biological targets such as enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions .
Drug Development Potential
Given its promising biological activities, further studies are warranted to explore the pharmacokinetics and pharmacodynamics of this compound. The aim is to develop it into a viable therapeutic agent for cancer and inflammatory diseases.
Synthetic Optimization
Research should also focus on optimizing synthetic routes to improve yields and reduce costs associated with the production of this compound. This could involve exploring new catalysts or alternative reaction conditions .
Mechanism of Action
The mechanism of action of 2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to alterations in cellular pathways and physiological effects. The compound’s structure allows it to fit into enzyme pockets and form stable interactions, which is crucial for its biological activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Bioactivity : The pyridin-3-yl group at position 8 in the target compound may enhance binding affinity to kinase domains compared to unsubstituted analogs (e.g., CAS 1011371-03-1) .
- Functional Group Impact : The acetic acid moiety improves aqueous solubility relative to ester derivatives (e.g., CAS 1401319-34-3), which could influence pharmacokinetics .
Research Findings and Data Gaps
- lists compounds with thiophene or oxadiazole substituents, underscoring the structural diversity in this class but lacking comparative activity data .
- Critical Data Gaps : Experimental data on solubility, stability, and in vitro/in vivo efficacy for the target compound are absent in the provided evidence.
Biological Activity
The compound 2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrazolo[1,5-d][1,2,4]triazin core with a pyridine substitution and a carboxylic acid group, suggests a promising avenue for drug development. This article delves into the biological activity of this compound, highlighting research findings, case studies, and comparative analyses with similar compounds.
The molecular formula of this compound is , with a molecular weight of 271.23 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉N₅O₃ |
| Molecular Weight | 271.23 g/mol |
| CAS Number | 1707372-64-2 |
The compound exhibits significant reactivity due to its nucleophilic sites, making it amenable to various synthetic modifications.
Anticancer Potential
Recent studies indicate that compounds structurally related to this compound may exhibit anticancer properties. For instance, research on related pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated strong cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds were found to induce apoptosis through the activation of caspases and modulation of key signaling pathways such as NF-κB and p53 .
The mechanisms underlying the biological activity of this compound may involve:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways via caspase activation .
- Autophagy Modulation : The induction of autophagy has been observed in studies involving related pyrazolo derivatives .
Interaction Studies
Interaction studies suggest that this compound may bind effectively to various biological targets including enzymes and receptors involved in cancer progression and inflammation. Techniques such as molecular docking and binding affinity assays are typically employed to elucidate these interactions.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Pyridinyl-pyrazolo[3,4-b]quinolinone | Structure | Exhibits potent anti-tumor activity |
| Pyrido[3',2':3,4]pyrazolo[1,5-a]pyrimidine | Structure | Known for selective kinase inhibition |
| 8-Hydroxyquinoline derivatives | Structure | Broad-spectrum antimicrobial properties |
The unique combination of the pyrazole and triazine moieties in this compound enhances its biological activity profile compared to these similar compounds.
In Vitro Studies
A notable study investigated the anticancer effects of compounds derived from pyrazolo[4,3-e][1,2,4]triazines. The results indicated that these derivatives exhibited stronger cytotoxicity than cisplatin against breast cancer cells while sparing normal cells . This highlights the potential therapeutic application of such compounds in cancer treatment.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. Optimization strategies include varying catalysts and solvents to enhance yield and selectivity during synthesis .
Q & A
Q. What established synthetic protocols are available for 2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this heterocyclic compound involves multi-step reactions, typically starting with the coupling of pyridine and pyrazolo-triazine precursors. Key steps include:
- Cyclocondensation : Reacting 3-aminopyridine with activated carbonyl intermediates under acidic or basic conditions to form the pyrazolo[1,5-d][1,2,4]triazine core .
- Acetic Acid Sidechain Introduction : Using alkylation or nucleophilic substitution to attach the acetic acid moiety, often via a Mitsunobu reaction or carbodiimide-mediated coupling .
Q. Critical Factors Affecting Yield :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may increase side reactions.
- Temperature Control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates .
- Catalysts : Palladium or copper catalysts improve coupling efficiency in heterocyclic systems .
Example Protocol Comparison (hypothetical data based on evidence):
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Core Formation | 3-Aminopyridine, POCl₃, 80°C | 45–60% | |
| Acetic Acid Attachment | EDC/HOBt, DMF, RT | 70–85% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Essential for confirming the oxo group position and pyridin-3-yl substitution pattern (e.g., bond angles and torsional strain analysis) .
- Mass Spectrometry (HRMS) : Validates molecular formula, particularly for isotopic patterns of nitrogen-rich heterocycles .
Data Cross-Validation : Discrepancies between NMR and crystallographic data (e.g., tautomeric forms) require iterative refinement of structural models .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Simulate transition states for ring-opening or substitution reactions (e.g., pyridine nitrogen reactivity) .
- Molecular Dynamics (MD) : Model solvation effects on reaction pathways, particularly in aqueous vs. organic solvents .
- Reaction Pathway Databases : Use tools like ICReDD’s quantum-chemical libraries to identify analogous reactions and optimize conditions .
Case Study : DFT simulations of pyrazolo-triazine derivatives revealed higher electrophilicity at the C-5 position, guiding functionalization strategies .
Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound?
Methodological Answer:
- Iterative Feedback Loops :
- Multi-Technique Validation :
Example : Discrepancies in predicted vs. observed regioselectivity were resolved by incorporating solvent effects into DFT models .
Q. How can reaction parameters for synthesizing derivatives be optimized using Design of Experiments (DoE)?
Methodological Answer:
- Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) via Plackett-Burman design .
- Response Surface Methodology (RSM) : Optimize yield/purity using central composite design (CCD) for 3–5 factors .
- Case Study : For a related pyrazolo-triazine derivative, DoE reduced reaction time from 24h to 8h and improved yield by 22% .
Q. Key Output Metrics :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | +15% |
| Catalyst Loading | 5 mol% | +10% |
| Solvent (DMF:H₂O) | 4:1 | +7% |
Q. What are the solubility and stability profiles of this compound under varying conditions?
Methodological Answer:
- Solubility Screening :
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
